Methyl-beta-D-glucopyranoside hemihydrate
CAS No.:
Cat. No.: VC13673145
Molecular Formula: C14H30O13
Molecular Weight: 406.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H30O13 |
---|---|
Molecular Weight | 406.38 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate |
Standard InChI | InChI=1S/2C7H14O6.H2O/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h2*3-11H,2H2,1H3;1H2/t2*3-,4-,5+,6-,7-;/m11./s1 |
Standard InChI Key | CTOZFQQBPKUGJI-LOEDHUTHSA-N |
Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O |
SMILES | COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O |
Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Crystallography
Methyl-β-D-glucopyranoside hemihydrate adopts a pyranose ring conformation, with the methyl group bonded to the anomeric carbon (C1) in the β-configuration. X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.10 Å, b = 6.88 Å, c = 10.24 Å, and β = 92.5° . The hemihydrate structure features water molecules occupying specific lattice sites, forming hydrogen bonds with hydroxyl groups at C2, C3, and C4 positions. This arrangement stabilizes the crystal lattice and contributes to its relatively high melting point of 111–113°C .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄O₆·½H₂O | |
Molecular Weight | 194.18 g/mol | |
Density | 1.5 ± 0.1 g/cm³ | |
Melting Point | 107–113°C | |
Optical Rotation ([α]²⁰D) | +33° (c = 10% in H₂O) |
Nomenclature and Synonyms
The compound is systematically named as (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hemihydrate. Common synonyms include β-methyl-D-glucoside, methyl β-D-glucoside hemihydrate, and EINECS 211-909-9 .
Synthesis and Production
Acid-Catalyzed Alcoholysis of Starch
Industrial-scale production often employs continuous alcoholysis of starch with methanol under acidic conditions. A patented method (EP0035589A1) involves slurrying starch in methanol with 0.1–1.0% HCl at 140–160°C under 10–15 bar pressure . This process yields a mixture of methyl glucosides, with the β-pyranoside form constituting 60–70% of the product. The crude mixture is then cooled to 20–25°C, inducing crystallization of the hemihydrate form .
Table 2: Optimized Synthesis Conditions
Parameter | Optimal Range | Outcome |
---|---|---|
Temperature | 140–160°C | Maximizes β-pyranoside formation |
Catalyst (HCl) | 0.5–0.7 wt% | Balances reaction rate and yield |
Reaction Time | 15–30 minutes | Prevents polysaccharide degradation |
Enzymatic Synthesis
β-Glucosidases from Pichia etchellsii enable regioselective synthesis at mild conditions (pH 6.5, 30°C). This method achieves 85–90% conversion efficiency when using methyl-β-D-glucopyranoside as a substrate for alkyl glucoside production .
Physical and Chemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) shows two endothermic peaks at 112°C (dehydration) and 189°C (decomposition) . The compound exhibits low vapor pressure (0.0 ± 2.0 mmHg at 25°C) and flash point of 189.1 ± 27.9°C, making it suitable for high-temperature applications .
Solubility and Reactivity
Methyl-β-D-glucopyranoside hemihydrate demonstrates high water solubility (100 mg/mL) but limited solubility in apolar solvents (<1 mg/mL in hexane). Reactivity studies show pH-dependent stability:
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Acidic conditions (pH < 3): Rapid glycosidic bond hydrolysis (t₁/₂ = 2 hr at 100°C)
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Neutral to alkaline conditions (pH 7–12): Stable for >200 hr at 25°C
Applications in Research and Industry
Surfactant Precursor
The compound serves as a key intermediate in synthesizing octyl-β-D-glucopyranoside, a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) of 13.6. Enzymatic transglycosylation using Candida antarctica lipase B achieves 92% yield under solvent-free conditions .
NMR Spectroscopy Standard
¹³C NMR chemical shifts (D₂O, 125 MHz):
-
C1: 104.2 ppm
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OCH₃: 57.8 ppm
-
C6: 62.1 ppm
These values provide reference data for carbohydrate conformational analysis .
Analytical Characterization
Chromatographic Methods
HPLC analysis (Aminex HPX-87H column, 0.005 M H₂SO₄ mobile phase) gives a retention time of 8.2 min with 99.5% purity .
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 195.0864 (calculated 195.0863), confirming molecular formula C₇H₁₄O₆ .
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